- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6Journal of Organic Chemistry, 2006, 71(10), 3988-3990,
Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

940-61-4 structure
Nome del prodotto:3-(4-methylphenyl)prop-2-enoic acid
3-(4-methylphenyl)prop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-3-(p-Tolyl)acrylic acid
- (2E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Methylphenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
- trans-p-Methylcinnamic acid
- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
- 4-Methylcinnamic acid
- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methyl-, (E)- (8CI)
- (2E)-(4-Methylphenyl)-2-propenoic acid
- (E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Tolyl)acrylic acid
- (E)-3-(p-Tolyl)-2-propenoic acid
- (E)-3-p-Tolylacrylic acid
- (E)-p-Methylcinnamic acid
- E-4-Methylcinnamic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- CS-0166798
- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
- AE-641/00135025
- (2E)-3-(4-Methylphenyl)-2-propenoic acid #
- HMS1408G02
- NSC-66272
- (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-(4-methylphenyl)prop-2-enoic acid
- STK057700
- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
- ALBB-011725
- PS-4043
- 940-61-4
- 2-Propenoic acid, 3-(4-methylphenyl)-
- NoName_95
- (E)-3-(p-Tolyl)acrylicacid
- NSC66272
- NSC98546
- AS-11993
- DB-189629
- IDI1_007649
- M0715
- p-Methylcinnamic acid
- NSC-98545
- NS00045822
- CHEMBL450836
- AKOS000263781
- NSC98545
- J-650090
- 3-(p-Tolyl)acrylic acid
- CS-W016115
- 4-Methylcinnamic acid, predominantly trans
- PD158319
- Q63399423
- MFCD00002697
- 1866-39-3
- AC7520
- F3145-2479
- Methyl trans-cinnamic acid
- CHEBI:181128
- STR04643
- NCGC00339102-01
- AC-2401
- EINECS 217-479-9
- EN300-17120
- 4-Methylcinnamic acid,predominantly trans
- W-107779
- HY-W015399
- 8MB
- AB01314089-03
- NSC 66272
- NSC-98546
- EN300-396492
- SCHEMBL80446
- 3-p-tolylacrylic acid
- BBL037011
- (~{E})-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-p-tolyl-acrylic acid
- Z2942851512
- 4-Methylcinnamic acid, predominantly trans, 99%
- DTXSID20901045
- Cinnamic acid, p-methyl-
-
- MDL: MFCD00002697
- Inchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
- Chiave InChI: RURHILYUWQEGOS-VOTSOKGWSA-N
- Sorrisi: C(/C1C=CC(C)=CC=1)=C\C(=O)O
Proprietà calcolate
- Massa esatta: 162.06800
- Massa monoisotopica: 162.068079557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 176
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- PSA: 37.30000
- LogP: 2.09280
3-(4-methylphenyl)prop-2-enoic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H317-H319
- Dichiarazione di avvertimento: P305+P351+P338-P280
- Condizioni di conservazione:Sealed in dry,2-8°C(BD222074)
3-(4-methylphenyl)prop-2-enoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17120-1.0g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 1.0g |
$85.0 | 2023-07-08 | ||
Enamine | EN300-396492-10.0g |
(2E)-3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 95.0% | 10.0g |
$488.0 | 2025-03-21 | |
eNovation Chemicals LLC | D387704-500g |
trans-p-Methylcinnamic acid |
940-61-4 | 97% | 500g |
$195 | 2024-05-24 | |
Chemenu | CM373013-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 500g |
$244 | 2022-05-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 500g |
¥1652.0 | 2022-05-30 | |
Enamine | EN300-17120-0.1g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.1g |
$48.0 | 2023-09-20 | ||
Enamine | EN300-396492-0.25g |
(2E)-3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 95.0% | 0.25g |
$39.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 100g |
¥413.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237438-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 98% | 500g |
¥2506.00 | 2024-04-24 | |
Enamine | EN300-17120-0.25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.25g |
$51.0 | 2023-09-20 |
3-(4-methylphenyl)prop-2-enoic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C
Riferimento
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalystAsian Journal of Chemistry, 2017, 29(7), 1561-1564,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C
Riferimento
- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reactionHuaxue Yanjiu, 2008, 19(4), 73-77,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Riferimento
- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst ActivationACS Catalysis, 2023, 13(10), 6568-6573,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Riferimento
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agentsMedChemComm, 2015, 6(6), 1036-1042,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reactionReaction Kinetics, 2013, 108(1), 193-204,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C
Riferimento
- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reactionChemical Engineering Journal (Amsterdam, 2023, 455,,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Riferimento
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product leadBioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Riferimento
- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acidSynthesis, 1997, (5), 521-523,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Riferimento
- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic AcidsOrganic Letters, 2008, 10(12), 2601-2604,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
Riferimento
- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholineChinese Chemical Letters, 2016, 27(4), 555-558,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Riferimento
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper CatalystChemCatChem, 2018, 10(6), 1253-1257,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Riferimento
- Synthesis of lignin-amine supported palladium catalysts for Heck reactionShiyou Huagong, 2009, 38(7), 733-738,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in waterMolecules, 2011, 16, 9067-9076,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in waterTetrahedron, 2011, 67(49), 9479-9483,
Synthetic Routes 19
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C
Riferimento
- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in waterCatalysts, 2015, 5(1), 106-118,
3-(4-methylphenyl)prop-2-enoic acid Raw materials
- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate
- 4-Methylbenzaldehyde
- 1-(2-bromoethenyl)-4-methylbenzene
- 4-Iodotoluene
- (E)-3-(P-Tolyl)acrylaldehyde
- propanedioic acid
3-(4-methylphenyl)prop-2-enoic acid Preparation Products
3-(4-methylphenyl)prop-2-enoic acid Letteratura correlata
-
Yasmin Wahby,Hamida Abdel-Hamid,Mohammed Salah Ayoup New J. Chem. 2022 46 1445
-
B. N. Mattoo Trans. Faraday Soc. 1958 54 19
-
3. Photocyclisation of 1-styrylimidazoles. A novel route to N-bridgehead compoundsG. Cooper,W. J. Irwin J. Chem. Soc. Perkin Trans. 1 1976 75
-
5. CCCLXIII.—The chemistry of the three-carbon system. Part IX. The αβ–βγ-change in β-alkylcinnamic acidsJohn Dobney Andrew Johnson,George Armand Robert Kon J. Chem. Soc. 1926 129 2748
940-61-4 (3-(4-methylphenyl)prop-2-enoic acid) Prodotti correlati
- 16323-43-6(1,4-Benzenediacrylic Acid)
- 1552-94-9(Cinnamylideneacetic acid)
- 140-10-3(trans-Cinnamic acid)
- 16089-48-8(Potassium cinnamate)
- 13026-12-5(3-(1-Naphthyl)acrylic Acid)
- 13026-23-8(4-Phenylcinnamic Acid)
- 3029-79-6(3-Methylcinnamic Acid)
- 621-82-9(Cinnamic acid)
- 1866-39-3(4-Methylcinnamic acid)
- 2373-76-4(2-Methylcinnamic Acid)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
